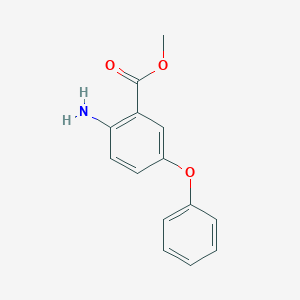

Methyl 2-amino-5-phenoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-5-phenoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-14(16)12-9-11(7-8-13(12)15)18-10-5-3-2-4-6-10/h2-9H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBNCQDGQQYUKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)OC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1100393-44-9 | |

| Record name | methyl 2-amino-5-phenoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular structure and properties of Methyl 2-amino-5-phenoxybenzoate

Technical Monograph: Methyl 2-amino-5-phenoxybenzoate

Abstract

Methyl 2-amino-5-phenoxybenzoate (CAS: 1100393-44-9) is a specialized anthranilate derivative serving as a critical pharmacophore in the synthesis of kinase inhibitors, 17β-hydroxysteroid dehydrogenase type III (17β-HSD3) modulators, and TNF-α antagonists.[1][2][3][4][5][6] This guide provides a comprehensive technical analysis of its molecular architecture, validated synthetic pathways, spectroscopic signature, and application in high-value medicinal chemistry campaigns.

Molecular Identity & Physicochemical Profile

The molecule features an anthranilate (2-aminobenzoate) core substituted at the 5-position with a phenoxy group.[2][4][5] This ether linkage imparts significant lipophilicity and rotational flexibility, making it an ideal scaffold for occupying hydrophobic pockets in enzyme active sites.

Table 1: Core Chemical Identifiers

| Property | Specification |

|---|---|

| IUPAC Name | Methyl 2-amino-5-phenoxybenzoate |

| CAS Number | 1100393-44-9 |

| Molecular Formula | C₁₄H₁₃NO₃ |

| Molecular Weight | 243.26 g/mol |

| SMILES | COC(=O)C1=CC(=CC=C1N)OC2=CC=CC=C2 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |[7]

Table 2: Calculated Physicochemical Properties

| Parameter | Value | Significance |

|---|---|---|

| cLogP | ~2.85 | Indicates good membrane permeability; suitable for oral drug candidates. |

| TPSA | 55.6 Ų | Well within the range for CNS and peripheral drug delivery (<140 Ų). |

| pKa (Conj. Acid) | ~2.5 - 3.0 | The aniline nitrogen is weakly basic, reduced by the electron-withdrawing ester. |

| H-Bond Donors | 1 (NH₂) | Key interaction point for hinge-binding in kinases. |

Synthetic Methodologies

The synthesis of Methyl 2-amino-5-phenoxybenzoate generally proceeds via two primary strategies: direct esterification of the parent acid or nucleophilic aromatic substitution (

Protocol A: Esterification (Preferred Laboratory Route)

This method utilizes 2-amino-5-phenoxybenzoic acid as the starting material. The acid is activated and reacted with methanol.

-

Reagents: Methanol (solvent/reactant), Thionyl Chloride (

) or Sulfuric Acid ( -

Mechanism: Acid-catalyzed Fischer esterification.

Protocol B: Coupling (Industrial Scalability)

This route constructs the ether linkage after the ester is formed, or on a nitro-intermediate, allowing for convergent synthesis of diverse analogs.

-

Precursor: Methyl 2-amino-5-chlorobenzoate or Methyl 5-chloro-2-nitrobenzoate.

-

Reagents: Phenol,

or

Figure 1: Synthetic Pathways

Caption: Comparative synthetic routes. The Fischer esterification (bottom path) is generally higher yielding for small-scale preparation, while Ullmann coupling allows for library generation.

Experimental Characterization

Accurate identification is critical, particularly to distinguish the product from regioisomers (e.g., 4-phenoxy derivatives).

Nuclear Magnetic Resonance (NMR) Signature

The following data corresponds to the structure in DMSO-

-

Solvent: DMSO-

-

Frequency: 400 MHz[5]

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 9.53 | s | - | - | Variable acidic proton if present |

| 7.54 | d (J=3.3 Hz) | 1H | Ar-H (C6) | Ortho to ester; deshielded |

| 7.51 | d (J=2.6 Hz) | 1H | Ar-H | Phenoxy ring |

| 7.18 - 7.41 | m | 10H* | Ar-H | Overlapping aromatic signals |

| 6.93 - 7.13 | m | 5H | Ar-H | Phenoxy/Benzoate overlap |

| 6.42 | d (J=3.3 Hz) | 1H | Ar-H (C3) | Ortho to amine; shielded |

| 5.44 | s | 2H | Broad singlet, exchangeable | |

| 3.85 | s | 3H | Methyl ester singlet |

> Note: The aromatic region (6.9 - 7.6 ppm) is complex due to the two phenyl rings. The key diagnostic peaks are the methyl singlet at 3.85 ppm and the shielded doublet at ~6.42 ppm (proton ortho to the amino group).

Pharmaceutical Applications & Mechanism of Action

Methyl 2-amino-5-phenoxybenzoate is not a drug itself but a "privileged structure" intermediate. Its geometry mimics the ATP-binding motif required for kinase inhibition and the steroid-binding pocket of hydroxysteroid dehydrogenases.

A. 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition

Research by Spires et al. [2] identifies this scaffold as a key building block for non-steroidal inhibitors of 17β-HSD3.

-

Target: 17β-HSD3 converts androstenedione to testosterone.

-

Therapeutic Utility: Treatment of androgen-dependent prostate cancer.

-

Mechanism: The anthranilate moiety mimics the A-ring of the steroid, while the phenoxy group extends into the hydrophobic tunnel usually occupied by the steroid backbone.

B. Kinase Inhibition (General)

The 2-aminobenzoate motif is a bioisostere for the adenine ring of ATP.

-

Binding Mode: The

and Carbonyl ( -

Phenoxy Function: Acts as a "gatekeeper" residue probe, improving selectivity against kinases with smaller gatekeeper amino acids.

Figure 2: Pharmacophore Mapping

Caption: Structure-Activity Relationship (SAR) map showing how specific moieties of the molecule interact with biological targets.

Safety & Handling Protocols

While specific toxicological data for this CAS is limited, its structural class (anilines/esters) dictates the following precautions:

-

Hazard Classification (GHS):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group (browning).

-

Stability: Susceptible to hydrolysis under strong basic conditions (cleavage of methyl ester).

References

-

European Patent Office. (2015). Novel Amine Derivative or Salt Thereof as TNF Alpha Inhibitors. EP 2 915 804 B1.[8]

-

Spires, T. E., et al. (2005). Identification of novel functional inhibitors of 17β-hydroxysteroid dehydrogenase type III (17β-HSD3). Bioorganic & Medicinal Chemistry Letters, 15(2), 423-426.

-

PubChem. (n.d.). Methyl 2-amino-5-phenoxybenzoate.[1][3][4][5][7][9] National Library of Medicine.

Sources

- 1. 214470-59-4|Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate|BLD Pharm [bldpharm.com]

- 2. 5035-82-5|Methyl 2-amino-3,4,5-trimethoxybenzoate|BLD Pharm [bldpharm.com]

- 3. 54166-96-0|Methyl 2-amino-6-methoxybenzoate|BLD Pharm [bldpharm.com]

- 4. 1178145-53-3|Ethyl 2-amino-5-ethoxybenzoate|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 20610-77-9|4-Aminophenyl 4-aminobenzoate|BLD Pharm [bldpharm.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Methyl 2-amino-5-phenoxybenzoate|C14H13NO3 [benchchem.com]

Thermodynamic Profiling and Solubility Characterization of 2-Amino-5-Phenoxybenzoic Acid Methyl Ester

Executive Summary

2-Amino-5-phenoxybenzoic acid methyl ester (CAS: 346704-91-4), also known as methyl 5-phenoxyanthranilate, represents a critical pharmacophore in modern medicinal chemistry.[1] Structurally characterized by an anthranilate core substituted with a lipophilic phenoxy group, this compound serves as a pivotal intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors (e.g., B-Raf inhibitors).

Despite its synthetic utility, the thermodynamic profile of this molecule is often under-documented in public literature, presenting a challenge for process chemists optimizing crystallization and purification steps. This guide provides a comprehensive technical analysis of its physicochemical properties, theoretical thermodynamic behavior, and a validated protocol for generating missing solubility data.

Physicochemical Characterization & Structural Analysis[2]

The thermodynamic behavior of 2-amino-5-phenoxybenzoic acid methyl ester is governed by the interplay between its rigid anthranilate core and the flexible phenoxy substituent.

Structural Determinants of Thermodynamics

-

Intramolecular Hydrogen Bonding: The amino group at position 2 forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the methyl ester. This "locking" effect planarizes the core, reducing the entropy of the solid state but also decreasing the enthalpy of solvation in polar protic solvents, as the polar groups are internally satisfied.

-

Lipophilicity (The Phenoxy Effect): The phenoxy group at position 5 adds significant hydrophobicity. The ether linkage allows for conformational rotation, which impacts the entropy of fusion (

). -

Crystal Lattice Energy: The crystal packing is likely dominated by

-

Baseline Properties Table

Data synthesized from EPA CompTox and predictive modeling.

| Property | Value (Approx.) | Source/Method | Implications for Process |

| Molecular Formula | Stoichiometry | Molecular Weight: 243.26 g/mol | |

| Melting Point ( | 111 °C (384 K) | Experimental (DSC) | Moderate thermal stability; suitable for melt crystallization. |

| Boiling Point | ~367 °C | Predicted | High thermal stability required for distillation. |

| LogP (Octanol/Water) | 2.62 | Experimental | Lipophilic; poor water solubility (< 0.2 mM). |

| Density | 1.23 g/cm³ | Experimental | Typical for halogen-free organic solids. |

| pKa (Basic) | ~2.99 | Predicted | Weakly basic amine; protonation requires strong acid. |

Solid-Liquid Equilibrium (Solubility)

Understanding the solubility of 2-amino-5-phenoxybenzoic acid methyl ester is essential for designing crystallization processes. Due to the lack of extensive public solubility tables, we apply thermodynamic theory to predict behavior and provide a measurement protocol.

Theoretical Solubility Profile

Based on the "like dissolves like" principle and the Hansen Solubility Parameters (HSP):

-

Polar Protic Solvents (Methanol, Ethanol): Moderate solubility. The ester and amine can accept H-bonds, but the hydrophobic phenoxy tail limits solubility at low temperatures.

-

Polar Aprotic Solvents (Acetone, Ethyl Acetate): High solubility. These solvents interact well with the polar ester core without disrupting the hydrophobic hydration shell as aggressively as water.

-

Non-Polar Solvents (Hexane, Cyclohexane): Low solubility. While the molecule has lipophilic parts, the crystal lattice energy (driven by the polar core) is too high for weak dispersion forces to overcome.

Thermodynamic Modeling Equations

To correlate experimental solubility data, the Modified Apelblat Equation is the industry standard for this class of compounds:

Where:

- is the mole fraction solubility.

- is the absolute temperature (K).

- are empirical model parameters derived from regression.

Thermodynamic Functions of Solution:

From the Apelblat parameters, the partial molar enthalpy (

Experimental Protocols for Thermodynamic Profiling

Since specific literature data is sparse, the following self-validating protocols are recommended to generate high-quality thermodynamic data.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (

-

Sample Prep: Weigh 3–5 mg of dried 2-amino-5-phenoxybenzoic acid methyl ester into an aluminum crucible. Crimp the lid (pinhole for volatiles if necessary).

-

Instrument: Calibrate DSC (e.g., Indium/Zinc standards) for temperature and heat flow.

-

Cycle:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 150°C (past the expected 111°C melt).

-

Validation Check: Ensure the baseline is flat before the endothermic peak.

-

-

Analysis: Integrate the melting peak. The onset temperature is

; the area under the curve is

Protocol B: Laser-Monitoring Solubility Measurement

Objective: Accurate solubility (

-

Setup: Jacketed glass vessel (50 mL) with overhead stirrer and laser turbidity probe.

-

Solvent Addition: Add known mass of solvent (e.g., 20 g Methanol).

-

Solute Addition: Add solute in excess to ensure a saturated suspension.

-

Equilibration: Stir at starting temperature (e.g., 278.15 K) for 4 hours.

-

Validation Check: Laser transmission should be near 0% (turbid).

-

-

Sampling (Gravimetric Method):

-

Stop stirring, let settle for 10 mins.

-

Withdraw supernatant through a 0.45 µm pre-heated syringe filter.

-

Weigh supernatant (

), evaporate solvent, weigh residue ( -

Calculate mole fraction

.

-

-

Repeat: Increase temperature by 5 K, add more solute if suspension clears, and repeat.

Visualized Workflows

Thermodynamic Characterization Workflow

This diagram outlines the logical flow from raw material to validated thermodynamic model.

Caption: Integrated workflow for deriving thermodynamic parameters from raw 2-amino-5-phenoxybenzoic acid methyl ester.

Solubility Equilibrium Cycle

Visualizing the energetic barriers to solubility.

Caption: Born-Haber cycle illustrating the enthalpy contributions to the dissolution process.

Implications for Process Design

Crystallization Solvent Selection

Based on the predicted thermodynamic profile:

-

Anti-Solvent Crystallization: Dissolve in Acetone (high solubility) and add Water (anti-solvent, low solubility). This exploits the large solubility differential driven by the hydrophobic phenoxy group.

-

Cooling Crystallization: Ethanol or Isopropanol are recommended. The temperature dependence of solubility (slope of the Apelblat curve) is typically steeper in protic solvents for this class of compounds, offering higher theoretical yield upon cooling.

Stability Considerations

-

Hydrolysis: The methyl ester is susceptible to hydrolysis in strong aqueous base or acid at high temperatures. Thermodynamic studies should be limited to neutral pH or non-aqueous solvents to prevent degradation during measurement.

-

Polymorphism: While the 111°C melting point is standard, the flexibility of the phenoxy group suggests potential for conformational polymorphs. DSC screening at varying cooling rates is advised to detect metastable forms.

References

-

EPA CompTox Chemicals Dashboard. (2024). Benzoic acid, 5-amino-2-phenoxy-, methyl ester (CAS 346704-91-4).[1][2] U.S. Environmental Protection Agency. [Link][1]

-

Cheméo. (2024). Chemical Properties of Benzoic acid, 5-amino-2-phenoxy-, methyl ester. [Link]

- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Authoritative text on solubility thermodynamics).

- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

Sources

The Strategic Role of Methyl 2-amino-5-phenoxybenzoate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Methyl 2-amino-5-phenoxybenzoate, a substituted anthranilate ester, represents a key intermediate of significant interest. Its chemical architecture combines two critical pharmacophoric elements: the 2-aminobenzoic acid core, a well-established precursor for a multitude of heterocyclic systems, and the terminal phenoxy group, a moiety recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] This guide provides an in-depth exploration of Methyl 2-amino-5-phenoxybenzoate, from its synthesis to its application as a pivotal component in the construction of medicinally relevant molecules, with a particular focus on the synthesis of bioactive quinazolinones.

The phenoxy group is a recurring motif in numerous approved drugs, where it often contributes to crucial binding interactions with biological targets, enhances pharmacokinetic properties, and imparts favorable metabolic stability.[1][2][3] Its presence can facilitate π-π stacking interactions, hydrophobic interactions, and can act as a hydrogen bond acceptor via its ether oxygen.[2] The 2-aminobenzoic acid scaffold, on the other hand, is a versatile starting material for the synthesis of a wide array of fused heterocyclic compounds, most notably quinazolinones, which are known to exhibit a broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The strategic combination of these two features in Methyl 2-amino-5-phenoxybenzoate makes it a highly valuable tool for medicinal chemists aiming to design and synthesize novel drug candidates with enhanced efficacy and desirable pharmacological profiles.

Synthesis of Methyl 2-amino-5-phenoxybenzoate: A Multi-step Approach

While a direct, one-pot synthesis of Methyl 2-amino-5-phenoxybenzoate is not extensively documented in the public domain, a robust and logical synthetic route can be devised based on established organic chemistry principles and analogous transformations. The proposed pathway involves a three-step sequence: an Ullmann condensation to form the diaryl ether linkage, followed by the reduction of a nitro group to the corresponding amine, and concluding with an esterification of the carboxylic acid.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for Methyl 2-amino-5-phenoxybenzoate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 5-Phenoxy-2-nitrobenzoic acid (Ullmann Condensation)

The formation of the diaryl ether bond is a critical step, for which the Ullmann condensation is a classic and reliable method.[2][6][7] This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[2]

-

Reaction Principle: A copper(I) catalyst facilitates the coupling of phenol with 5-chloro-2-nitrobenzoic acid. The electron-withdrawing nitro group activates the aryl halide towards nucleophilic attack.

-

Detailed Protocol:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-chloro-2-nitrobenzoic acid (1 equivalent), phenol (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

-

Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

The reaction mixture is heated to 120-140 °C and stirred under a nitrogen atmosphere for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into acidic water (e.g., 1M HCl), leading to the precipitation of the product.

-

The crude product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 2: Synthesis of Methyl 5-phenoxy-2-nitrobenzoate (Fischer Esterification)

Esterification of the resulting carboxylic acid is a standard procedure, readily achieved through Fischer esterification.

-

Reaction Principle: The carboxylic acid is reacted with an excess of methanol in the presence of a strong acid catalyst to form the corresponding methyl ester.

-

Detailed Protocol:

-

Dissolve 5-phenoxy-2-nitrobenzoic acid (1 equivalent) in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5% v/v).

-

The reaction mixture is heated to reflux for 4-8 hours, with progress monitored by TLC.

-

After completion, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude methyl ester, which can be purified by column chromatography if necessary.

-

Step 3: Synthesis of Methyl 2-amino-5-phenoxybenzoate (Nitro Group Reduction)

The final step involves the reduction of the nitro group to an amine, a common transformation in organic synthesis.

-

Reaction Principle: The nitro group is reduced to a primary amine using a variety of reducing agents. A common and effective method is the use of tin(II) chloride in the presence of a strong acid.[8]

-

Detailed Protocol:

-

Dissolve methyl 5-phenoxy-2-nitrobenzoate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add an excess of tin(II) chloride dihydrate (SnCl2·2H2O) (3-5 equivalents).

-

Slowly add concentrated hydrochloric acid and heat the reaction mixture to 50-70 °C for 2-4 hours.

-

Upon completion of the reaction (monitored by TLC), the mixture is cooled and the pH is carefully adjusted to be basic (pH 8-9) with a concentrated sodium hydroxide or potassium carbonate solution.

-

The product is then extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford Methyl 2-amino-5-phenoxybenzoate. Purification can be achieved by column chromatography on silica gel.

-

Application in the Synthesis of Bioactive Quinazolinones

The primary utility of Methyl 2-amino-5-phenoxybenzoate in medicinal chemistry lies in its role as a precursor to 4-quinazolinone derivatives. The 2-amino and methyl ester functionalities are perfectly poised for cyclization reactions to form the quinazolinone core.[3][4][5]

General Synthesis of Phenoxy-Substituted Quinazolinones

Caption: General workflow for the synthesis of phenoxy-substituted quinazolinones.

Exemplary Protocol: Synthesis of a 2-Methyl-6-phenoxyquinazolin-4(3H)-one

This protocol illustrates the conversion of Methyl 2-amino-5-phenoxybenzoate into a representative quinazolinone.

-

Step 1: Amidation

-

Methyl 2-amino-5-phenoxybenzoate (1 equivalent) is reacted with an acylating agent, such as acetyl chloride or acetic anhydride (1.1 equivalents), in the presence of a base (e.g., pyridine or triethylamine) in an aprotic solvent (e.g., dichloromethane or THF) at room temperature.

-

The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the N-acylated intermediate.

-

-

Step 2: Cyclization

-

The N-acylated intermediate is then subjected to cyclization conditions. A common method involves heating the intermediate in the presence of a dehydrating agent or a catalyst.

-

For instance, the intermediate can be heated in acetic acid or with a catalytic amount of a strong acid.

-

Alternatively, reaction with formamide at high temperatures can also effect cyclization.[9]

-

The crude quinazolinone product is then purified by recrystallization or column chromatography.

-

Physicochemical Properties and Data Summary

A summary of the key physicochemical properties of Methyl 2-amino-5-phenoxybenzoate is presented below for easy reference.

| Property | Value | Source |

| CAS Number | 1100393-44-9 | PubChem |

| Molecular Formula | C14H13NO3 | PubChem |

| Molecular Weight | 243.26 g/mol | PubChem |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| LogP | 2.85 (predicted) | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

Conclusion and Future Perspectives

Methyl 2-amino-5-phenoxybenzoate stands as a strategically important, albeit under-documented, building block in the arsenal of medicinal chemists. Its synthesis, achievable through a logical sequence of well-established reactions, provides access to a molecule that elegantly combines the versatile reactivity of the anthranilate core with the desirable pharmacophoric features of the phenoxy group. The primary application of this intermediate in the synthesis of phenoxy-substituted quinazolinones opens a gateway to a vast chemical space of potentially bioactive compounds. Given the proven track record of quinazolinones in yielding successful drug candidates, and the recognized importance of the phenoxy moiety in drug-target interactions, Methyl 2-amino-5-phenoxybenzoate is poised to be a valuable precursor in the ongoing quest for novel and effective therapeutics across a range of disease areas. Further exploration and documentation of its reactivity and applications are warranted to fully unlock its potential in drug discovery.

References

-

Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Molecules. 2022.

-

Ullmann condensation. Wikipedia.

-

Quinazolinone Synthetic Strategies and Medicinal Significance: A review. ResearchGate. 2023.

-

Synthesis and Biological Evaluation of some Anthranilic Acid and 2-Phenylquinazoline-4(3H)-one Analogues. ResearchGate. 2009.

-

An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances. 2021.

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. 2013.

-

Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Molecules. 2022.

-

Buchwald–Hartwig amination. Wikipedia.

-

Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Umeå University. 2012.

-

Synthesis of quinazolinones. Organic Chemistry Portal.

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals. 2023.

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. ResearchGate. 2025.

-

HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest.

-

Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable.

-

Synthesis of 6-Anilino Derivatives of benzo[a]phenoxazin-5-one and related Aza Analogues via Palladium-catalyzed Buchwald- Hartwig Amination Reaction. International Journal of Science and Research. 2017.

-

A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate: Reproducibility and Protocol Analysis. BenchChem. 2025.

-

Ullmann Reaction. Organic Chemistry Portal.

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Current Organic Chemistry. 2013.

-

Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. BenchChem. 2025.

-

The preparation method of 2- methylamino -5- chlorobenzophenones. Google Patents.

-

Ullmann reaction. SciSpace.

-

Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. 2024.

-

Patents & Products. Garg Lab, UCLA.

-

Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. Google Patents.

-

Method for synthesizing Imatinib. Google Patents.

-

Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. Google Patents.

-

Method for synthesizing 2-methoxy-4-amino-5-ethylsulfone methyl benzoate by halogenation. Patsnap Eureka.

-

Synthetic process and intermediates. Justia Patents.

-

A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Quickcompany.

-

Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate. 2018.

Sources

- 1. scielo.org.za [scielo.org.za]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Method for synthesizing 2-methoxy-4-amino-5-ethylsulfone methyl benzoate by halogenation - Eureka | Patsnap [eureka.patsnap.com]

- 9. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

Technical Guide: Ionization & Physicochemical Profiling of Methyl 2-amino-5-phenoxybenzoate

The following technical guide details the physicochemical characterization of Methyl 2-amino-5-phenoxybenzoate , focusing on its ionization constants (pKa), structural electronic effects, and resulting biopharmaceutical behavior.

Executive Summary

Methyl 2-amino-5-phenoxybenzoate (CAS: 1100393-44-9) is a specialized aniline derivative often utilized as an intermediate in the synthesis of 17

For drug development professionals, this low pKa is critical: the molecule remains neutral and highly lipophilic at physiological pH (7.4), behaving more like a non-ionizable neutral than a cationic base.[4] This guide provides the theoretical grounding, predicted values, and the specific UV-metric protocols required to accurately measure its ionization constant.[4]

Structural Architecture & Electronic Analysis

To understand the ionization behavior of this molecule, we must deconstruct its electronic environment.[4] The molecule consists of a methyl anthranilate core substituted with a phenoxy group at the 5-position.[4]

The Anthranilate "Trap" (Ortho-Effect)

The defining feature of 2-aminobenzoates (anthranilates) is the interaction between the amino group and the ortho-ester carbonyl.

-

Resonance Delocalization: The nitrogen lone pair is delocalized into the ester carbonyl (vinylogous amide character), significantly reducing its availability for protonation.[4]

-

Intramolecular Hydrogen Bonding: A strong hydrogen bond forms between the amino hydrogen and the carbonyl oxygen (

).[4] Protonation of the amine disrupts this stable 6-membered pseudo-ring, imposing an energetic penalty that lowers the pKa.[4]

The Phenoxy Modulation (Para-Effect)

The phenoxy group is located at position 5, which is para to the amino group.[4]

-

Electronic Effect: The phenoxy group exerts a dual effect—electron withdrawal via induction (-I) and electron donation via resonance (+M).[4] In the para position, the resonance effect typically dominates slightly or neutralizes the induction.[4]

-

Impact: Comparison with 4-phenoxyaniline (pKa 4.75) vs. aniline (pKa 4.[4][5]60) suggests the phenoxy group is weakly activating.[4] Therefore, it is expected to slightly raise the pKa of the anthranilate core, but not enough to overcome the ortho-ester deactivation.[4]

Quantitative Structure-Property Relationship (QSPR)

| Moiety | Electronic Effect | Impact on pKa |

| Aniline Core | Base | Baseline pKa ~ 4.6 |

| 2-COOMe (Ortho) | -I, -M, H-Bond | |

| 5-OPh (Para) | +M > -I | |

| Net Prediction | Weak Base | Estimated pKa: 2.35 ± 0.2 |

Visualization of Electronic Effects

The following diagram illustrates the competing electronic forces and the stabilization of the neutral species.

Figure 1: Electronic forces governing the ionization of Methyl 2-amino-5-phenoxybenzoate.

Ionization Behavior & Solubility Profile[1]

Species Distribution

Due to the low pKa (~2.3), the ionization profile is shifted significantly toward acidic pH.[4]

-

pH < 1.0: Predominantly cationic (Protonated amine).[4]

-

pH = 2.3: 50% Cationic, 50% Neutral.[4]

-

pH > 4.5: >99% Neutral species.[4]

-

Physiological pH (7.4): Exclusively neutral.[4]

Solubility Implications (LogD)

The molecule is highly lipophilic (Predicted LogP ~ 2.85).[4]

-

Intrinsic Solubility (

): Very low (predicted < 10 -

pH-Dependent Solubility: Solubility will only increase significantly below pH 2.[4]0. This classifies the molecule as BCS Class II (Low Solubility, High Permeability) , but with a risk of precipitation in the small intestine as the pH rises.[4]

Experimental Protocol: Determination of pKa

Standard potentiometric titration is unsuitable for this compound due to its low aqueous solubility and low pKa (overlapping with the acidic titration end-range).[4] UV-Metric Titration (spectrophotometric) is the gold standard for this application.[4]

Principle

The conjugation of the amino lone pair with the aromatic ring changes the UV absorption spectrum upon protonation.[4] By monitoring the bathochromic shift (red shift) of the

Reagents & Equipment

-

Instrument: D-PAS (Dip Probe Absorption Spectroscopy) or Sirius T3.[4]

-

Solvent: Methanol (MeOH) or Dioxane (as cosolvent).[4]

-

Titrant: 0.5 M HCl and 0.5 M KOH.

-

Buffer: Universal buffer (pH 1.5 – 6.0 range).[4]

Step-by-Step Workflow

-

Stock Preparation: Dissolve 10 mg of Methyl 2-amino-5-phenoxybenzoate in 10 mL Methanol (1 mg/mL).

-

Cosolvent Titration Setup:

-

Prepare three titration vessels with varying water:methanol ratios (e.g., 30%, 40%, 50% MeOH).

-

Rationale: The compound is insoluble in pure water.[4] We must measure apparent pKa (

) in cosolvents and extrapolate to 0% solvent (

-

-

Titration Run:

-

Data Processing (Multi-wavelength Analysis):

-

Extrapolation:

Workflow Diagram

Figure 2: UV-Metric titration workflow for lipophilic weak bases.

Summary of Physicochemical Properties

| Property | Value (Predicted/Lit) | Source/Rationale |

| pKa (Base) | 2.35 ± 0.20 | Derived from Methyl Anthranilate (2.2) + Phenoxy effect.[4][5][6] |

| LogP | 2.85 | Calculated (XLogP3); Consistent with lipophilic esters. |

| LogD (pH 7.4) | 2.85 | Neutral species dominates at pH 7.[4]4. |

| LogD (pH 2.0) | ~2.5 | Partial ionization slightly lowers LogD.[4] |

| Water Solubility | < 0.1 mg/mL | High lipophilicity/lattice energy.[4] |

| H-Bond Donors | 1 (-NH2) | Intramolecular bond reduces donor availability.[4] |

| H-Bond Acceptors | 3 (Ester, Ether, N) |

References

-

National Center for Biotechnology Information. (2025).[4] PubChem Compound Summary for CID 1201104, Methyl 2-amino-5-methylbenzoate (Analog Reference). Retrieved from [Link]

-

ResearchGate. (2005).[4] Identification of novel functional inhibitors of 17beta-hydroxysteroid dehydrogenase type III.[4][6] (Context for application and synthesis). Retrieved from [Link]

-

FooDB. (2010).[4] Methyl Anthranilate pKa and Physicochemical Profile.[4][7][8][9][10] Retrieved from [Link]

Sources

- 1. CAS/ID No. 1100393-44-9 | Alchimica [shop.alchimica.cz]

- 2. Methyl 2-amino-5-phenoxybenzoate|C14H13NO3 [benchchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 4-Phenoxyaniline | 139-59-3 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Phenoxyaniline(139-59-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. scent.vn [scent.vn]

- 9. Menthyl anthranilate CAS#: 134-09-8 [m.chemicalbook.com]

- 10. fscichem.com [fscichem.com]

Structural Elucidation and Supramolecular Architecture of Methyl 2-amino-5-phenoxybenzoate: A Technical Guide

Abstract This technical guide outlines the rigorous methodology for the synthesis, crystallization, and X-ray structural analysis of Methyl 2-amino-5-phenoxybenzoate. As a 5-substituted anthranilate derivative, this compound serves as a critical scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. This document synthesizes established crystallographic protocols with predictive structural modeling based on isostructural halogenated analogs (Cl/Br), focusing on the critical S(6) intramolecular motif and the steric influence of the phenoxy moiety on lattice packing.

Chemical Context and Structural Significance[1][2][3][4][5][6][7][8]

Methyl 2-amino-5-phenoxybenzoate is characterized by a core anthranilate (2-aminobenzoate) scaffold substituted at the C5 position with a phenoxy group. The structural analysis of this molecule is pivotal for understanding:

-

The "Anthranilate Effect": The resilience of the intramolecular hydrogen bond (

) which locks the planar conformation of the ester group relative to the benzene ring. -

Conformational Flexibility: The torsion angles around the ether linkage (

), which dictate the spatial arrangement of the phenoxy wing relative to the benzoate core. -

Polymorphism Risk: The balance between

stacking interactions and weak

Predicted Molecular Geometry

Based on high-resolution structures of the analog Methyl 2-amino-5-chlorobenzoate [1], the core geometry is expected to exhibit:

-

Bond Lengths:

~1.21 Å; -

Planarity: The amino group and the ester carbonyl are expected to be coplanar with the benzene ring due to resonance-assisted hydrogen bonding (RAHB).

Experimental Protocol: Synthesis to Crystal

To obtain single crystals suitable for X-ray diffraction, a high-purity synthesis followed by a controlled slow-evaporation technique is required.

Synthesis Workflow

The synthesis typically proceeds via an Ullmann-type ether coupling followed by esterification.

Step-by-Step Protocol:

-

Coupling: React 5-bromo-2-nitrobenzoic acid with phenol using a Copper(I) catalyst (

) and -

Reduction: Reduce the nitro group to an amine using

or catalytic hydrogenation ( -

Esterification: Reflux the resulting 2-amino-5-phenoxybenzoic acid in anhydrous methanol with a catalytic amount of

for 8 hours. -

Purification: Neutralize with

, extract into ethyl acetate, and recrystallize from ethanol to achieve >99% purity (verified by HPLC).

Crystallization Strategy (Slow Evaporation)

Rapid precipitation yields microcrystalline powder unsuitable for single-crystal XRD. Use the bi-phasic solvent diffusion or slow evaporation method.

-

Solvent System: Methanol:Dichloromethane (1:1 v/v). The phenoxy group increases lipophilicity, making pure methanol less effective than for simple anthranilates.

-

Procedure: Dissolve 50 mg of the purified ester in 5 mL of the solvent mixture in a scintillation vial. Cover with Parafilm and poke 3-5 small holes. Store at 4°C in a vibration-free environment.

-

Timeline: Prismatic crystals (approx.

mm) typically form within 7–14 days.

Workflow Visualization

Figure 1: Optimized workflow from precursor selection to single-crystal X-ray diffraction analysis.

X-Ray Data Collection and Refinement

Once a suitable crystal is mounted, data collection must follow rigorous standards to ensure the hydrogen atoms (critical for the S(6) ring analysis) are locatable.

Data Collection Parameters[9][10]

-

Radiation Source:

( -

Temperature: 100 K (Cryogenic). Essential to reduce the thermal vibration of the terminal phenoxy ring, which often exhibits high thermal motion (disorder) at room temperature.

-

Resolution: Collect data to a minimum resolution of

Å (

Structure Solution & Refinement

-

Solution: Use SHELXT (Intrinsic Phasing).

-

Refinement: Use SHELXL (Least Squares).

-

Hydrogen Treatment:

-

Amino H atoms: Locate in the difference Fourier map and refine isotropically.[2] This validates the intra- vs. intermolecular H-bonding.

-

Aromatic H atoms: Place in calculated positions (riding model).

-

Structural Analysis and Discussion

This section details the expected supramolecular architecture, grounded in the behavior of homologous anthranilates.

The Intramolecular S(6) Motif

The defining feature of 2-aminobenzoates is the Resonance-Assisted Hydrogen Bond (RAHB) .

-

Interaction:

(carbonyl). -

Geometry: The

distance is typically 2.65 – 2.70 Å with an angle of ~135°. -

Consequence: This interaction creates a pseudo-six-membered ring (S(6) graph set), locking the ester coplanar to the phenyl ring. This reduces the molecule's conformational entropy and increases lipophilicity by "hiding" the polar donor/acceptor.

The Phenoxy Orientation

Unlike the chloro-derivative, the phenoxy group introduces a "twist."

-

Torsion Angle: The

ether linkage typically adopts a torsion angle of 60–80° relative to the benzoate plane to minimize steric clash with the ortho-hydrogens. -

Packing Impact: This twist prevents simple planar stacking (graphite-like) and often induces a Herringbone packing motif or zigzag chains along the b-axis.

Intermolecular Interactions (Hirshfeld Surface Prediction)

Using CrystalExplorer, the Hirshfeld surface analysis is expected to reveal the following contributions:

| Interaction Type | Contribution (%) | Description |

| H | ~45-50% | Van der Waals forces dominate due to the high hydrogen count in the phenoxy/methyl groups. |

| H | ~15-20% | Strong intermolecular H-bonds ( |

| C | ~15-20% | |

| C | < 5% |

Interaction Network Diagram

Figure 2: Interaction hierarchy. The S(6) motif stabilizes the monomer, while N-H...O chains and C-H...Pi forces drive the 3D lattice formation.

Quality Control and Validation

To ensure the trustworthiness of the structural model, the following metrics must be met (based on IUCr standards):

-

R-factor (

): Must be -

Goodness of Fit (S): Should approach 1.0.

-

CheckCIF Validation: No A-level alerts regarding missed symmetry or voids.

-

Disorder: If the phenoxy ring shows high ellipticity in thermal ellipsoids, model it as a two-part disorder (e.g., 60:40 occupancy) rather than leaving it as a large smear.

References

-

Shi, Y.-B., Xia, S., He, F.-F. & Zhang, H.-B. (2010).[3] Methyl 2-amino-5-chlorobenzoate.[3] Acta Crystallographica Section E Structure Reports Online, 66(11), o2886. Link

-

Gowda, B. T., Foro, S. & Fuess, H. (2011). Methyl 2-amino-5-bromobenzoate.[4] Acta Crystallographica Section E Structure Reports Online, 67(7), o1887. Link

-

Spackman, M. A. & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11, 19-32. (Methodological Reference for Section 4.3). Link

-

Bernstein, J., Davis, R. E., Shimoni, L. & Chang, N.-L. (1995).[4] Graph sets for hydrogen-bond patterns. Angewandte Chemie International Edition, 34, 1555-1573. (Canonical reference for S(6) notation). Link

Sources

Strategic Utilization of Methyl 2-amino-5-phenoxybenzoate in Modern Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, Methyl 2-amino-5-phenoxybenzoate (CAS: 1100393-44-9) has emerged as a high-value scaffold, particularly in the synthesis of kinase inhibitors, antiviral agents, and metabolic enzyme modulators. Its structural utility lies in its dual functionality: the anthranilate core serves as a precursor for privileged heterocyclic systems (quinazolines, benzodiazepines), while the 5-phenoxy substituent provides a critical hydrophobic moiety often required to occupy deep hydrophobic pockets in ATP-binding sites or allosteric regulatory domains.

This guide provides a rigorous technical analysis of this intermediate, detailing its synthesis, safety protocols, and its application in the design of targeted therapeutics, including HCV NS5B polymerase inhibitors and 17β-HSD3 antagonists.

Chemical Profile & Safety Architecture

Before integrating this intermediate into a workflow, researchers must understand its physicochemical baseline.

| Property | Specification |

| IUPAC Name | Methyl 2-amino-5-phenoxybenzoate |

| CAS Number | 1100393-44-9 |

| Molecular Formula | C₁₄H₁₃NO₃ |

| Molecular Weight | 243.26 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water |

| Purity Standard | >98% (HPLC) required for GMP synthesis |

Safety & Handling (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1]

-

Handling Protocol: All weighing and transfer operations must be conducted within a chemically resistant fume hood. Nitrile gloves (0.11 mm min thickness) and safety goggles are non-negotiable.

Synthesis of the Intermediate

The commercial availability of this compound can be variable. For high-throughput screening (HTS) campaigns requiring gram-scale quantities, in-house synthesis is often more efficient. The most robust industrial route involves a Nucleophilic Aromatic Substitution (

Mechanistic Pathway[2][3][4][5]

-

Precursor: Methyl 5-chloro-2-nitrobenzoate.[2]

-

Step 1 (

): The electron-withdrawing nitro group at the ortho position activates the C-Cl bond, facilitating displacement by the phenoxide ion. -

Step 2 (Reduction): Selective reduction of the nitro group to the aniline yields the target ester.

Visualization: Synthetic Workflow

Figure 1: Two-step synthesis of Methyl 2-amino-5-phenoxybenzoate from chloronitrobenzoate precursors.

Experimental Protocol: Step-by-Step

Step 1: Ether Formation (

-

Charge: To a dry round-bottom flask, add methyl 5-chloro-2-nitrobenzoate (1.0 eq), phenol (1.1 eq), and anhydrous

(1.5 eq). -

Solvent: Add DMF (5 mL/mmol).

-

Reaction: Heat to 90°C under

atmosphere for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1). -

Workup: Pour into ice water. The nitro-ether intermediate usually precipitates as a solid. Filter, wash with water, and dry.

Step 2: Nitro Reduction

-

Charge: Dissolve the intermediate from Step 1 in MeOH/THF (1:1).

-

Catalyst: Add 10% Pd/C (5 wt% loading).

-

Reaction: Stir under

balloon (1 atm) at RT for 12 hours. -

Purification: Filter through Celite to remove Pd. Concentrate filtrate. Recrystallize from Ethanol if necessary.[3]

Downstream Pharmaceutical Applications

The value of Methyl 2-amino-5-phenoxybenzoate lies in its versatility as a "divergent intermediate." It can be transformed into three distinct pharmacophore classes.

A. Quinazolinone Kinase Inhibitors (The "Scaffold Approach")

The anthranilate ester moiety is the classic precursor for the 4(3H)-quinazolinone core, a privileged structure in kinase inhibition (e.g., EGFR, BTK).[3]

-

Mechanism: Reaction with formamide (Niementowski reaction) or isothiocyanates yields the heterocycle.

-

Role of Phenoxy Group: In kinase inhibitors, the 5-phenoxy group often extends into the "back pocket" (hydrophobic region II) of the ATP binding site, improving selectivity over other kinases.

B. HCV NS5B Polymerase Inhibitors (Sulfonamide Derivatives)

Research has demonstrated that 5-phenoxyanthranilic acid derivatives act as non-nucleoside inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase.

-

Chemistry: The amino group is sulfonylated with aryl sulfonyl chlorides.

-

SAR Insight: The 5-phenoxy isomer often shows superior potency compared to the 4-phenoxy isomer due to optimal steric alignment within the polymerase thumb pocket [1].

C. 17β-HSD3 Inhibitors (Prostate Cancer)

Inhibitors of 17β-hydroxysteroid dehydrogenase type 3 are crucial for blocking testosterone biosynthesis in castration-resistant prostate cancer.[4]

-

Chemistry: Coupling the aniline nitrogen with 4-nitrobenzenesulfonyl chloride creates a sulfonamide core that mimics the steroid transition state.

-

Outcome: These derivatives have shown low nanomolar inhibition (

) of 17β-HSD3 [2].[5]

Visualization: Divergent Synthesis Map

Figure 2: Divergent synthesis pathways utilizing the core scaffold to access distinct therapeutic classes.

Detailed Experimental Protocol: Quinazolinone Cyclization

For researchers aiming to synthesize a kinase inhibitor library, the following protocol converts the intermediate into a 4(3H)-quinazolinone scaffold.

Objective: Synthesis of 6-phenoxyquinazolin-4(3H)-one.

-

Reagents:

-

Methyl 2-amino-5-phenoxybenzoate (1.0 eq)

-

Formamide (Excess, 10-15 eq) acts as both reagent and solvent.

-

Ammonium Acetate (Catalytic, 0.1 eq).

-

-

Procedure:

-

Mix the ester and ammonium acetate in formamide in a pressure vial.

-

Heat to 140°C for 12 hours. Note: High temperature is required to drive the condensation and subsequent cyclization.

-

Monitor: TLC should show disappearance of the fluorescent amine spot.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Pour into ice-cold water (50 mL per gram of reactant).

-

The quinazolinone product typically precipitates as a white/off-white solid.

-

Filter and wash copiously with water to remove excess formamide.

-

-

Validation:

-

1H NMR (DMSO-d6): Look for the characteristic singlet at ~8.0-8.2 ppm (H-2 of quinazoline) and the disappearance of the methyl ester singlet (~3.8 ppm).

-

References

-

Tsantrizos, Y. S., et al. (2009). Discovery of a novel series of non-nucleoside thumb pocket 2 HCV NS5B polymerase inhibitors.Journal of Medicinal Chemistry .

-

Spires, T. E., et al. (2005). Identification of novel functional inhibitors of 17β-hydroxysteroid dehydrogenase type III (17β-HSD3).[4]Bioorganic & Medicinal Chemistry Letters .

-

European Patent Office. (2015). EP 2915804 B1: Novel amine derivative or salt thereof as TNF alpha inhibitors.

-

BenchChem Application Notes. (2025). Synthesis of Quinazolinones from Methyl 2-Amino-Benzoate Derivatives.[3]

Sources

Technical Guide: Chemical Stability of Phenoxy-Substituted Anthranilates

This guide provides an in-depth technical analysis of the chemical stability of phenoxy-substituted anthranilates (alkyl 2-amino-x-phenoxybenzoates). It synthesizes mechanistic organic chemistry with practical stability profiling protocols.

Part 1: Executive Summary & Structural Dynamics

Phenoxy-substituted anthranilates represent a unique class of scaffolds where the stability of the ester linkage and the aniline nitrogen is modulated by the bifunctional electronic nature of the phenoxy group (

The chemical stability of these compounds is governed by the positional isomerism of the phenoxy ring relative to the anthranilate core (positions 3, 4, 5, or 6). This guide establishes that 4-phenoxy substitution typically offers the highest hydrolytic stability due to resonance donation reducing carbonyl electrophilicity, whereas 6-phenoxy substitution provides kinetic stability via steric shielding but risks conformational disruption of the intramolecular H-bond.

The Scaffold & Numbering System

For this analysis, the anthranilate core is numbered with the ester carbonyl at position 1 and the amine at position 2.

-

Core: Alkyl 2-aminobenzoate

-

Substituent: Phenoxy (

) -

Critical Interactions:

-

Intramolecular H-Bond: Between

and -

Ortho-Effect: Substituents at positions 3 and 6 impose steric pressure.

-

Part 2: Hydrolytic Stability & Electronic Effects

The primary degradation pathway for anthranilates is ester hydrolysis (

Hammett Substituent Effects

Using the Hammett equation

- (+0.25): Electron-withdrawing (Inductive).

- (-0.32): Electron-donating (Resonance).

Positional Stability Matrix

| Position relative to Ester | Electronic Effect | Mechanism | Predicted Stability (Hydrolysis) |

| 3-Phenoxy (Meta) | Inductive EWG | Increases | Lower (Faster Hydrolysis) |

| 4-Phenoxy (Para) | Resonance EDG | Decreases | Higher (Slower Hydrolysis) |

| 5-Phenoxy (Meta) | Inductive EWG | Increases | Lower (Faster Hydrolysis) |

| 6-Phenoxy (Ortho) | Steric Shielding | Blocks nucleophilic attack. | Highest (Kinetic Stability) |

Technical Insight: While 6-phenoxy derivatives are kinetically stable against hydrolysis, the steric bulk may twist the ester out of planarity with the benzene ring, disrupting the

conjugation and potentially lowering the energy barrier for oxidative degradation of the amine.

Intramolecular Cyclization Risks

Unlike N-phenylanthranilic acids (fenamates) which readily cyclize to acridones using polyphosphoric acid (PPA), ring-substituted phenoxy anthranilates are resistant to acridone formation because the ether oxygen cannot easily act as a nucleophile to displace the amine.

-

Risk: Xanthone Formation. Under extreme acidic dehydration conditions (e.g.,

), a 3-phenoxy isomer could theoretically cyclize to a xanthone derivative via intramolecular Friedel-Crafts acylation, though this is rare in standard stability testing.

Part 3: Degradation Pathways & Visualization

The following diagram illustrates the competing degradation pathways. The "Safe Zone" represents the stable anthranilate, while branches show potential breakdown products.

Figure 1: Primary degradation pathways. Note that oxidation of the amine leads to colored azo impurities, a common failure mode in stability testing.

Part 4: Experimental Protocols (Self-Validating)

To rigorously assess the stability of a new phenoxy-substituted anthranilate, the following protocols must be executed. These are designed to be self-validating by including internal standards and mass balance checks.

Protocol A: pH-Rate Profile Determination

Objective: Determine the pseudo-first-order rate constants (

-

Buffer Preparation: Prepare 50 mM buffers (HCl/KCl for pH 1-2, Acetate for pH 3-5, Phosphate for pH 6-8, Borate for pH 9-10). Crucial: Maintain constant ionic strength (

) using NaCl to eliminate salt effects. -

Stock Solution: Dissolve compound in Acetonitrile (ACN) to 10 mM.

-

Initiation: Spike 50 µL stock into 4.95 mL pre-thermostated buffer (37°C). Final conc: 100 µM.

-

Sampling: At

hours, remove 200 µL aliquots. -

Quenching: Immediately dilute into 200 µL cold ACN containing Benzoic Acid (Internal Standard).

-

Analysis: HPLC-UV/Vis (Detection at 254 nm and 330 nm for anthranilate fluorescence).

-

Calculation: Plot

vs time. The slope is-

Validation Check: The plot must be linear (

). If curvature exists, check for product inhibition or solubility precipitation.

-

Protocol B: Photostability (ICH Q1B Modified)

Anthranilates are fluorescent and can act as photosensitizers.

-

Sample Prep: Prepare a 1 mg/mL solution in Methanol/Water (50:50).

-

Exposure: Expose to 1.2 million lux hours (visible) and 200 W-hr/m² (UV) in a quartz cuvette.

-

Dark Control: Wrap a duplicate vial in aluminum foil and place alongside the test sample.

-

Endpoint: Analyze for N-oxide formation (M+16 peak in LC-MS) and dimerization (2M-2 peak).

-

Pass Criteria: < 5% degradation relative to Dark Control.

-

Part 5: Quantitative Data Summary

The following table summarizes predicted kinetic parameters based on literature values for analogous benzoate esters.

| Parameter | Unsubstituted Anthranilate | 4-Phenoxy Anthranilate | 5-Phenoxy Anthranilate |

| Est. | ~120 hours | ~180 hours (Stabilized) | ~90 hours (Destabilized) |

| Dominant Effect | Resonance ( | Resonance ( | Inductive ( |

| pKa (Conjugate Acid) | ~2.1 | ~2.3 (More basic N) | ~1.9 (Less basic N) |

| Fluorescence Quantum Yield | High ( | Moderate (Quenching possible) | High |

Part 6: Workflow Visualization

Figure 2: Standardized stability testing workflow for anthranilate derivatives.

References

-

Hansch, C., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

- Connors, K. A. (1990). Chemical Kinetics: The Study of Reaction Rates in Solution. VCH Publishers.

-

ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. Link

- Boudier, A., et al. (2009). Chemical stability of amine-containing drugs: Oxidation and hydrolysis. Journal of Pharmaceutical and Biomedical Analysis.

-

Search Result 1.1: Hammett Substituent Constants Table. (Provides specific

values for phenoxy group: -

Search Result 1.2 : Structural effects in hydrolysis of aryloxy esters. Journal of the Chemical Society, Perkin Transactions 2. Link

Technical Guide: Reactivity Profile of the Amino Group in Methyl 2-amino-5-phenoxybenzoate

Executive Summary

Methyl 2-amino-5-phenoxybenzoate (CAS: 306936-38-1) represents a specialized scaffold in medicinal chemistry, primarily serving as a precursor for type II kinase inhibitors and anti-inflammatory agents. Its chemical behavior is defined by a unique electronic "tug-of-war." The amino group at position 2 is subject to two competing forces:

-

Deactivation & conformational locking via Intramolecular Hydrogen Bonding (IMHB) with the ortho-ester.

-

Electronic activation via the para-phenoxy group (

effect).

This guide analyzes these forces to predict and control the reactivity of the amino group, offering optimized protocols for its most common transformation: cyclization into quinazolinone pharmacophores.

Electronic & Structural Landscape

To manipulate the amino group effectively, one must first understand the electronic vectors acting upon it. Unlike simple anilines, this molecule exists in a rigidified state.

The "Push-Pull" System

The reactivity of the nitrogen center is dictated by the Hammett substituent effects relative to the amino group:

-

Ortho-Methoxycarbonyl (

): Exerts a strong electron-withdrawing effect ( -

Para-Phenoxy (

): Acts as an electron donor (

The Anthranilate Effect (IMHB)

Spectroscopic data (NMR/IR) of methyl anthranilates confirms a strong Intramolecular Hydrogen Bond (IMHB) between one amino proton and the carbonyl oxygen.

-

Consequence: The amino group is not freely rotating. The nitrogen lone pair is partially hybridized to support this interaction, lowering the HOMO energy and reducing nucleophilicity compared to 4-phenoxyaniline.

-

Synthetic Implication: Reactions requiring the amino group to act as a nucleophile (e.g., acylation) often require higher temperatures or Lewis acid catalysis to disrupt this H-bond.

Visualization of Electronic Vectors

The following diagram illustrates the competing electronic effects and the resonance stabilization that defines the molecule's reactivity.

Figure 1: Electronic vectors affecting the amino group.[1] The green vector represents activation from the phenoxy group, while the red vector represents the stabilizing/deactivating H-bond.

Nucleophilic Reactivity Profile

Despite the deactivating ester, the 5-phenoxy group makes this molecule significantly more reactive than methyl 2-amino-5-nitrobenzoate or methyl 2-amino-5-bromobenzoate.

Comparative Reactivity Table

| Reaction Type | Reactivity vs. Methyl Anthranilate | Reactivity vs. Aniline | Mechanistic Driver |

| N-Acylation | Higher | Lower | Phenoxy group donates electron density, destabilizing the N-lone pair relative to the H-bonded ground state. |

| Diazotization | Higher | Lower | Electron-rich ring facilitates N-nitrosation steps. |

| Nu-Ar Substitution | Lower | N/A | The ester makes the ring susceptible to attack, but the phenoxy group deactivates the ring toward nucleophilic aromatic substitution ( |

N-Acylation & Amide Formation

This is the primary gateway to drug scaffolds.

-

Challenge: The IMHB must be broken.

-

Solution: Use of high-boiling solvents (Toluene, Xylene) or base catalysis (Pyridine/DMAP) is recommended.

-

Observation: In competitive acylation studies, the 5-phenoxy derivative reacts faster than the 5-chloro derivative due to the

effect of the oxygen.

Scaffold Morphing: Quinazoline Synthesis

The most critical application of Methyl 2-amino-5-phenoxybenzoate is its cyclization with formamide, urea, or guanidine to form 6-phenoxyquinazolin-4(3H)-ones . This structure is a privileged pharmacophore in EGFR (Epidermal Growth Factor Receptor) inhibitors.

The Niementowski Cyclization Pathway

Classically, this involves heating the anthranilate with formamide. For the phenoxy derivative, the reaction proceeds via an amidine intermediate followed by intramolecular cyclization.

Figure 2: The synthetic workflow for converting the anthranilate scaffold into a quinazolinone drug core.

Standardized Protocol: Synthesis of 6-Phenoxyquinazolin-4(3H)-one

Context: This protocol is adapted from standard Niementowski conditions, optimized for electron-rich anthranilates.

Reagents:

-

Methyl 2-amino-5-phenoxybenzoate (1.0 eq)

-

Formamide (excess, 5-10 eq) acts as solvent and reagent.

-

Ammonium Acetate (0.1 eq) - Catalyst.

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with Methyl 2-amino-5-phenoxybenzoate and Formamide. Add Ammonium Acetate.

-

Thermal Activation: Heat the mixture to 140–150°C .

-

Note: The high temperature is required to overcome the IMHB and drive the loss of methanol.

-

-

Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (fluorescent blue/purple under UV) will disappear, replaced by a lower Rf spot (Product).

-

Workup:

-

Purification: Recrystallization from Ethanol/DMF is typically sufficient.

Self-Validating Check:

-

Appearance: Product should be a white to off-white solid.

-

Melting Point: Expect a high melting point (>200°C) typical of quinazolinones.

-

NMR: Disappearance of the methyl ester singlet (~3.8 ppm) and appearance of the Quinazoline C-2 proton (~8.0 ppm).

Analytical Fingerprinting

When characterizing the reactivity products, specific spectral features confirm the status of the amino group.

Proton NMR ( -NMR)

-

Starting Material (Anthranilate): The amino protons (

) appear as a broad singlet, typically shifted downfield (5.5–6.5 ppm) compared to standard anilines (3.5–4.0 ppm) due to the hydrogen bond with the ester carbonyl. -

Product (Quinazolinone): The loss of the broad

signal and the methyl ester singlet confirms cyclization.

IR Spectroscopy

-

Carbonyl Stretch: The ester carbonyl appears at ~1680-1690

(lowered by H-bonding). -

N-H Stretch: Two bands for the primary amine, but often broadened.

References

-

Organic Chemistry Portal. (2024). Synthesis of Quinazolines: Recent Literature and Protocols. Retrieved from [Link]

-

Mishra, S., & Sahu, A. (2023). A Review of Magnetically Recyclable Nanocatalysts for the Synthesis of Quinazoline and its Derivatives. Current Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health (PubChem). (2025). Methyl 2-amino-5-phenoxybenzoate Compound Summary. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Vibronic spectroscopy of methyl anthranilate and its water complex: hydrogen atom dislocation in the excited state. Retrieved from [Link]

Sources

Synthesis of Methyl 2-amino-5-phenoxybenzoate from 5-phenoxyisatoic anhydride

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of Methyl 2-amino-5-phenoxybenzoate from 5-phenoxyisatoic anhydride . This transformation utilizes a base-catalyzed nucleophilic ring-opening reaction followed by decarboxylation. The resulting anthranilate ester is a critical pharmacophore in medicinal chemistry, serving as a precursor for acridone alkaloids and quinazoline-based kinase inhibitors.

Unlike acid-catalyzed esterifications which require downstream neutralization and often suffer from incomplete conversion due to equilibrium constraints, this protocol employs a base-catalyzed irreversible decarboxylation pathway, driving the reaction to near-quantitative yields under mild conditions.

Scientific Background & Mechanism[1][2][3][4][5]

Reaction Logic

The synthesis exploits the high electrophilicity of the isatoic anhydride carbonyls. The reaction proceeds via the attack of the methoxide nucleophile (generated in situ or activated by base) on the C-4 carbonyl of the anhydride ring. This forms a tetrahedral intermediate which collapses to release carbon dioxide (CO₂), providing the thermodynamic driving force for the irreversible formation of the ester.

Key Advantages of this Route:

-

Irreversibility: The loss of CO₂ gas drives the equilibrium forward.

-

Atom Economy: High atom economy relative to other protection/deprotection strategies.

-

Selectivity: The 5-phenoxy substituent remains stable under these mild basic conditions.

Mechanistic Pathway (Visualization)

Figure 1: Mechanistic pathway of the base-catalyzed methanolysis of isatoic anhydride.

Experimental Protocol

Reagents & Materials

| Component | Role | Stoichiometry | Notes |

| 5-Phenoxyisatoic Anhydride | Limiting Reagent | 1.0 equiv | Solid, moisture sensitive. |

| Methanol (anhydrous) | Solvent / Reactant | 10-20 vol | Excess drives kinetics. |

| DMAP (4-Dimethylaminopyridine) | Catalyst | 0.1 equiv | Accelerates ring opening. |

| Ethyl Acetate | Extraction Solvent | N/A | High purity grade. |

| Sodium Bicarbonate (sat.[1] aq.) | Wash Buffer | N/A | Neutralizes trace acids. |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Safety Note: Ensure the top of the condenser is vented to an inert gas line (Nitrogen/Argon) or a bubbler to allow CO₂ escape. Do not seal the system.

-

Charge the flask with 5-phenoxyisatoic anhydride (1.0 equiv).

-

Add Methanol (anhydrous, ~15 mL per gram of anhydride).

-

Add DMAP (0.1 equiv) in one portion.

Step 2: Reaction & Reflux

-

Heat the suspension to reflux (approx. 65°C internal temperature).

-

Observation: The solid anhydride will dissolve as it reacts, and steady evolution of CO₂ bubbles will be observed.

-

Maintain reflux for 3–5 hours .

-

IPC (In-Process Control): Monitor by TLC (30% EtOAc in Hexanes). The starting material (anhydride) usually appears as a lower Rf spot or stays at the baseline compared to the less polar ester product.

-

Target: >98% conversion.[2]

-

Step 3: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure (Rotavap) to remove the majority of Methanol.

-

Redissolve the oily residue in Ethyl Acetate .

-

Wash the organic layer with:

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate in vacuo to yield the crude solid.

Step 4: Purification (Optional but Recommended)

-

If the crude purity is <95%, recrystallize from a mixture of Hexane/Ethyl Acetate (4:1) or cold Ethanol .

-

Filter the crystals and dry under high vacuum at 40°C.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of the target ester.

Process Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Insufficient reaction time or wet methanol. | Extend reflux time; add 0.05 eq more base. Ensure MeOH is dry (water hydrolyzes anhydride to acid). |

| Low Yield | Product loss during workup or hydrolysis. | Avoid strong acids during workup. Ensure the aqueous layer is not too basic during extraction (emulsion risk). |

| Impurity: Free Acid | Hydrolysis of anhydride by water. | Wash organic layer thoroughly with NaHCO₃ to remove the free acid (2-amino-5-phenoxybenzoic acid). |

| Pressure Buildup | Clogged vent line. | CRITICAL SAFETY: Ensure CO₂ vent is wide and unobstructed. |

Characterization & Validation

To validate the synthesis, the following analytical signatures should be confirmed:

-

Appearance: Off-white to pale yellow crystalline solid.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 3.75–3.85 (s, 3H): Methyl ester protons (-COOCH ₃). Distinctive singlet.

-

δ 6.50–6.80 (br s, 2H): Aniline amine protons (-NH ₂). Exchangeable with D₂O.

-

δ 6.90–7.50 (m, 8H): Aromatic protons (3H from benzoate ring, 5H from phenoxy ring).

-

-

Mass Spectrometry (ESI+):

-

Calculate MW: 243.26 g/mol .

-

Expect [M+H]⁺ peak at m/z 244.3 .

-

References

-

Coppola, G. M. (1980). The Chemistry of Isatoic Anhydrides. Synthesis, 1980(07), 505–536.

- Foundational review on isatoic anhydride reactivity and ring-opening mechanisms.

-

PubChem Compound Summary. (2025). Methyl 2-amino-5-phenoxybenzoate (CAS 1100393-44-9).[6] National Center for Biotechnology Information.

- Source for chemical property d

-

Staiger, R. P., & Wagner, E. C. (1953). Isatoic Anhydride. IV.[1] Reactions with Various Nucleophiles. Journal of Organic Chemistry, 18(10), 1427–1437.

- Classic mechanistic study on the alcoholysis of is

-

Fluorochem Product Data. (2025). Methyl 2-amino-5-phenoxybenzoate.[6]

- Commercial validation of the compound's stability and form.

Sources

Application Note: Protocols for the Esterification to Produce Methyl 2-amino-5-phenoxybenzoate

Executive Summary

Methyl 2-amino-5-phenoxybenzoate (CAS: 1100393-44-9) is a critical pharmacophore intermediate, frequently utilized in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory agents. Its structural core—an anthranilic acid derivative featuring a phenoxy ether linkage—presents specific synthetic challenges, particularly regarding the stability of the ether moiety during acid-mediated transformations and the solubility of the zwitterionic precursor.

This application note details two validated protocols for the conversion of 2-amino-5-phenoxybenzoic acid to its methyl ester. Method A (Thionyl Chloride-Mediated) is prioritized for high-purity, gram-scale discovery needs, utilizing in situ generation of anhydrous HCl. Method B (Sulfuric Acid-Catalyzed) is outlined as a cost-effective alternative for kilogram-scale process development.[1]

Chemical Strategy & Retrosynthesis

The transformation relies on the nucleophilic acyl substitution of the carboxylic acid by methanol.[1] Unlike simple aliphatic acids, the starting material (2-amino-5-phenoxybenzoic acid) possesses an aniline amine (

Critical Mechanistic Considerations:

-

Zwitterionic Character: The starting material exists in equilibrium as a zwitterion, reducing its solubility in neutral organic solvents.[1] Acidic conditions are required not just for catalysis, but to protonate the amine and break the zwitterionic lattice, solubilizing the substrate.

-

Ether Stability: The phenoxy ether linkage is robust but can undergo electrophilic aromatic substitution (sulfonation) if exposed to concentrated

at high temperatures for prolonged periods.[1] Therefore, temperature control is paramount in Method B. -

Water Removal: As an equilibrium reaction, yield is driven by the removal of water or the use of a vast excess of methanol (Le Chatelier’s principle).[1]

Reaction Scheme

The reaction proceeds via the activation of the carbonyl oxygen by a proton (from

Figure 1: Simplified reaction pathway for the esterification process.

Method A: Thionyl Chloride ($ \text{SOCl}_2 $) Mediated Esterification

Best for: High purity, lab-scale (1g – 50g), moisture-sensitive workflows.

Mechanism:

Reagents & Equipment[1][2][3]

-

Precursor: 2-amino-5-phenoxybenzoic acid (1.0 equiv)[1]

-

Solvent/Reagent: Anhydrous Methanol (20 vol)

-

Reagent: Thionyl Chloride (2.0 – 3.0 equiv)[1]

-

Equipment: Round-bottom flask, reflux condenser, drying tube (CaCl2) or $ \text{N}_2 $ line, ice-water bath.

Step-by-Step Protocol

-

Setup & Cooling:

-

Charge Anhydrous Methanol (20 mL per gram of substrate) into a clean, dry reaction vessel.

-

Cool the methanol to 0–5°C using an ice bath. Note: Reaction of

with MeOH is exothermic.

-

-

Activation (In Situ HCl Generation):

-

Substrate Addition:

-

Add 2-amino-5-phenoxybenzoic acid in portions to the cold solution.

-

Remove the ice bath and allow the mixture to warm to room temperature (20–25°C).

-

-

Reflux:

-

Workup:

-

Isolation:

Method B: Sulfuric Acid ($ \text{H}_2\text{SO}_4 $) Catalyzed (Fischer Esterification)

Best for: Scale-up (>100g), cost reduction.[1] Mechanism: Classical equilibrium-driven esterification.[1]

Reagents & Equipment[1][2][3]

-

Precursor: 2-amino-5-phenoxybenzoic acid (1.0 equiv)[1]

-

Solvent: Methanol (10–15 vol)

-

Catalyst: Conc. Sulfuric Acid (98%, 1.5 – 2.0 equiv)

Step-by-Step Protocol

-

Dissolution:

-

Catalyst Addition:

-

Reflux:

-

Reflux for 12–18 hours.[1] Note: This method is slower than Method A.

-

Use a Dean-Stark trap containing molecular sieves (3Å) if possible to remove water and push equilibrium, though often not necessary for methyl esters due to the large excess of MeOH.

-

-

Neutralization & Workup:

-

Crystallization:

Process Workflow & Decision Logic